Lipophilicity Comparison: LogP Differentiates 2-(4-Phenylpiperidin-1-yl)ethanamine from Piperazine and Benzyl Analogs
The lipophilicity of 2-(4-phenylpiperidin-1-yl)ethanamine, as measured by its calculated LogP, is a key determinant of its membrane permeability and protein binding. Compared to the piperazine analog (2-(4-phenylpiperazin-1-yl)ethanamine) and the benzyl-substituted derivative (2-(4-benzylpiperidin-1-yl)ethanamine), the target compound occupies a distinct lipophilicity window that may favor oral bioavailability in drug design. Specifically, its LogP of 2.29–2.46 is approximately 1 log unit higher than the piperazine analog and lower than the more lipophilic benzyl analog, offering a balanced profile for CNS penetration while mitigating excessive lipophilicity-driven promiscuity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.29–2.46 (calculated) |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)ethanamine: LogP ≈ 1.47; 2-(4-Benzylpiperidin-1-yl)ethanamine: LogP estimated ~3.0-3.5 |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.0 vs. piperazine analog; ΔLogP ≈ -0.5 to -1.0 vs. benzyl analog |
| Conditions | Calculated LogP values from multiple prediction algorithms (ALOGPS, ChemAxon) and vendor datasheets |
Why This Matters
A LogP in the 2–3 range is often optimal for CNS drug candidates; procurement of this specific analog ensures a pre-optimized lipophilicity window for lead development.
- [1] YYBYY. 2-(4-Phenylpiperidin-1-yl)ethanamine. LogP = 2.4629. View Source
